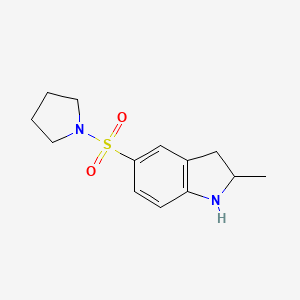![molecular formula C10H12FNO2 B3170579 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid CAS No. 944886-90-2](/img/structure/B3170579.png)
3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid
Descripción general
Descripción
The compound “3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid” is a chemical compound with a molecular weight of 197.21 . It is also known as 3-[4-fluoro (methyl)anilino]propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a propionic acid group attached to a 4-fluoro-phenyl group through a methyl-amino linkage . The InChI code for this compound is 1S/C10H12FNO2/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.21 . The compound is solid in form .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP) based compounds, including those related to the structure of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid, are integral in the development of fluorescent chemosensors. These chemosensors can detect a variety of analytes, such as metal ions (Zn2+, Cu2+, Al3+, Mg2+, and Hg2+), anions (N3−, H2PO4−, CH3COO−, etc.), and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of DFP-based chemosensors for these analytes have been well documented, highlighting the broad applicability of such structures in sensing technologies (Roy, 2021).
Synthetic Intermediate for Pharmaceutical Compounds
2-Fluoro-4-bromobiphenyl, a key intermediate in the synthesis of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), illustrates the importance of fluoro-phenyl derivatives in pharmaceutical manufacturing. The synthesis pathways for such compounds, including those related to this compound, underline their utility in creating effective and commercially viable pharmaceuticals (Qiu et al., 2009).
Biological and Pharmacological Effects of Phenolic Acids
Phenolic acids, like Chlorogenic Acid (CGA) which shares a similar phenolic nature to this compound, possess a wide range of biological and therapeutic roles. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities, among others. The ability of such compounds to modulate lipid metabolism and glucose homeostasis has implications for treating metabolic disorders, showcasing the potential health benefits of structurally similar compounds (Naveed et al., 2018).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives, which relate to the core structure of this compound, have been investigated for their anticancer potentials. The chemical adaptability of cinnamic acid derivatives allows for their application in medicinal research, demonstrating significant antitumor efficacy. This highlights the potential of structurally related compounds in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is an alanine derivative , and alanine is a key player in the metabolism of glucose and organic acids .
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its relation to alanine, it may be involved in pathways related to glucose metabolism and the citric acid cycle .
Result of Action
As an alanine derivative, it may have effects related to energy production, protein synthesis, and neurotransmission .
Análisis Bioquímico
Biochemical Properties
3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, which play key roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is crucial for elucidating its precise biochemical effects and mechanisms of action .
Propiedades
IUPAC Name |
3-(4-fluoro-N-methylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFMUNVVGCCVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



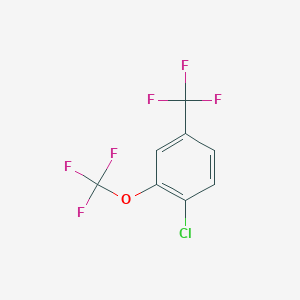
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)
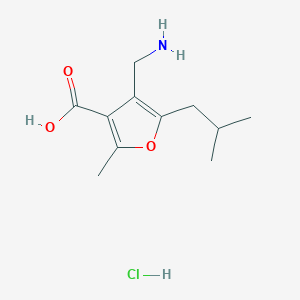
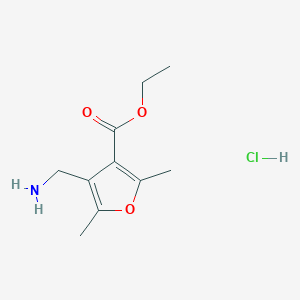
![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
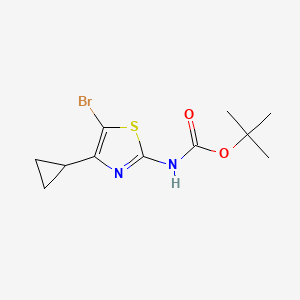
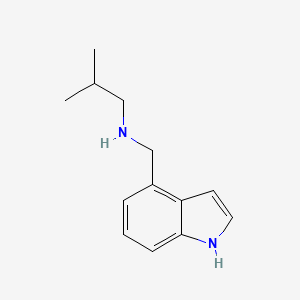
![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)
![3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170574.png)
